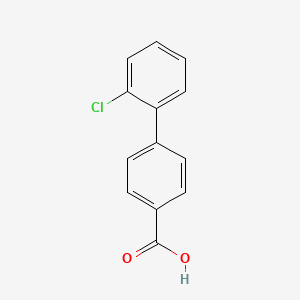

2'-Chloro-biphenyl-4-carboxylic acid

説明

Historical Background and Discovery

The development of 2'-chloro-biphenyl-4-carboxylic acid emerged from the broader exploration of biphenyl carboxylic acid derivatives in pharmaceutical research. Biphenyl-derived carboxylic acids have been recognized as significant pharmaceuticals since the mid-20th century, with compounds such as Flurbiprofen establishing the therapeutic potential of this chemical class. The specific compound this compound was developed as researchers sought to create conformationally restricted analogs of existing biphenyl compounds, particularly 2'-chloro-4'-hydroxybiphenyl, to better understand structure-activity relationships in medicinal chemistry.

The compound gained prominence in research circles as scientists recognized its potential as a probe for conformational studies. Its development represented a strategic advancement in the design of biphenyl derivatives, where the introduction of chlorine at the 2' position creates steric hindrance that restricts molecular rotation and provides a more rigid framework for studying molecular interactions. This conformational restriction proved valuable for researchers investigating the impact of molecular geometry on biological activity and chemical reactivity.

Research into this compound intensified as synthetic methodologies evolved, particularly with the advancement of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction became a preferred method for synthesizing biphenyl carboxylic acids, including this compound, due to its efficiency and mild reaction conditions. These developments positioned the compound as both a synthetic target and a building block for more complex molecular architectures.

Nomenclature and Chemical Classification

This compound belongs to the aromatic carboxylic acid class, specifically categorized as a substituted biphenyl carboxylic acid derivative. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, identifying it as [1,1'-Biphenyl]-4-carboxylic acid, 2'-chloro-. Alternative nomenclature includes 4-(2-chlorophenyl)benzoic acid, reflecting the structural relationship between the two phenyl rings.

The molecular formula C13H9ClO2 indicates the presence of thirteen carbon atoms, nine hydrogen atoms, one chlorine atom, and two oxygen atoms within the carboxylic acid functional group. The compound's molecular weight of 232.66 grams per mole places it within the typical range for pharmaceutical intermediates and fine chemicals. The Chemical Abstracts Service registry number 3808-93-3 provides unique identification for this specific isomer among the various possible chloro-biphenyl carboxylic acid derivatives.

Classification systems recognize this compound as a monocarboxylic acid due to the presence of a single carboxyl group, distinguishing it from dicarboxylic or polycarboxylic acid derivatives. The aromatic nature of both phenyl rings classifies it specifically as an aromatic carboxylic acid, which influences its chemical reactivity and physical properties compared to aliphatic carboxylic acids. The electron-withdrawing effect of the chlorine substituent and the aromatic system affects the compound's acidity, with a predicted pKa value of 4.07±0.10, indicating moderate acidity typical of substituted benzoic acid derivatives.

Table 1: Chemical Classification and Nomenclature Data

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 3808-93-3 |

| Molecular Formula | C13H9ClO2 |

| Molecular Weight | 232.66 g/mol |

| Systematic Name | [1,1'-Biphenyl]-4-carboxylic acid, 2'-chloro- |

| Alternative Name | 4-(2-chlorophenyl)benzoic acid |

| Chemical Class | Aromatic monocarboxylic acid |

| Predicted pKa | 4.07±0.10 |

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its unique structural features that make it an invaluable tool for studying molecular conformation and reactivity. The compound serves as a conformationally restricted analog, where the chlorine atom at the 2' position creates steric hindrance that limits free rotation around the biphenyl bond. This restriction allows researchers to investigate the effects of specific molecular conformations on chemical reactivity and biological activity without the complications introduced by multiple conformational states.

In synthetic organic chemistry, the compound's carboxylic acid functionality provides a versatile handle for further chemical modifications. The carboxyl group can participate in esterification, amidation, and other nucleophilic acyl substitution reactions, making it a valuable intermediate for constructing more complex molecular architectures. The electron-withdrawing effects of both the chlorine substituent and the extended aromatic system influence the reactivity of the carboxylic acid group, generally increasing its electrophilicity and facilitating certain synthetic transformations.

The compound's role in structure-activity relationship studies cannot be overstated. Researchers utilize this compound to understand how conformational constraints affect molecular recognition, binding affinity, and pharmacological activity. This application has proven particularly valuable in drug discovery programs where understanding the three-dimensional aspects of molecular interactions is crucial for optimizing therapeutic compounds.

Recent advances in green chemistry have highlighted the compound's importance in sustainable synthetic methodologies. The development of efficient Suzuki-Miyaura coupling reactions for biphenyl carboxylic acid synthesis has demonstrated yields exceeding 90 percent at room temperature using environmentally benign conditions. These methodological improvements have enhanced the compound's accessibility for research applications while reducing the environmental impact of its production.

Research Relevance and Contemporary Applications

Contemporary research applications of this compound span multiple disciplines, with particular emphasis on pharmaceutical development and materials science. The compound has gained recognition as a valuable building block in the synthesis of anticancer agents, where its conformationally restricted nature provides insights into the relationship between molecular geometry and biological activity. Recent studies have demonstrated its utility in developing biphenyl-based carboxylic acids with potent anticancer properties, including compounds showing significant activity against breast cancer cell lines with IC50 values in the low micromolar range.

In medicinal chemistry research, the compound serves as a crucial intermediate for synthesizing various pharmaceutical agents. The biphenyl carboxylic acid scaffold has proven effective in developing nonsteroidal anti-inflammatory drugs, with established compounds such as Flurbiprofen and Diflunisal demonstrating the therapeutic potential of this chemical class. Research continues to explore modifications of the this compound structure to optimize pharmacological properties while maintaining favorable safety profiles.

Materials science applications have emerged as another significant area of research interest. The compound's rigid biphenyl structure and functional group compatibility make it suitable for incorporation into polymeric materials and advanced materials with specific optical or electronic properties. The ability to control molecular conformation through the chlorine substituent provides materials scientists with a tool for designing materials with predictable properties.

Table 2: Contemporary Research Applications and Findings

| Research Area | Application | Key Findings |

|---|---|---|

| Anticancer Research | Synthesis of biphenyl-based anticancer agents | IC50 values of 9.54-10.78 μM against breast cancer cell lines |

| Green Chemistry | Suzuki-Miyaura coupling optimization | >90% yields at room temperature with 0.05 mol% catalyst |

| Conformational Studies | Probe for restricted analog studies | Crystalline salt formation with cesium chloride |

| Pharmaceutical Synthesis | Intermediate for drug development | Applications in anti-inflammatory and analgesic compounds |

The compound's research relevance extends to computational chemistry and molecular modeling studies, where its well-defined conformational properties serve as benchmarks for theoretical calculations. Crystallographic studies have provided detailed structural information, including the observation that the carbonyl oxygen atom adopts conformations that interact with the chlorine atom, providing valuable data for understanding intramolecular interactions in biphenyl systems.

特性

IUPAC Name |

4-(2-chlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTYKBXXCYCXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191490 | |

| Record name | F 1893 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3808-93-3 | |

| Record name | F 1893 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003808933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | F 1893 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Chloro-biphenyl-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Oxidation of 2'-Chloro-4-methylbiphenyl

Direct oxidation of methyl-substituted biphenyls offers a streamlined route to carboxylic acids. 2'-Chloro-4-methylbiphenyl is oxidized using strong oxidizing agents such as potassium permanganate () in acidic or alkaline media.

In a representative procedure, 2'-chloro-4-methylbiphenyl is refluxed with in a mixture of water and acetic acid at 90°C for 12–24 hours . The reaction proceeds via radical intermediates, with the methyl group undergoing stepwise oxidation to a carboxylate. Yields range from 70–85%, contingent on substrate purity and reaction time . Excess oxidant and prolonged heating can lead to over-oxidation or chlorinated byproducts, necessitating precise stoichiometric control.

Alternative oxidants like hydrogen peroxide () in the presence of tungsten catalysts have also been explored. For instance, a 30% solution with catalytic sodium tungstate () in acetic acid achieves comparable yields (80%) at lower temperatures (70°C) . This method reduces energy consumption and minimizes decomposition risks.

Hydrolysis of 2'-Chloro-biphenyl-4-carbonitrile

Nitrile hydrolysis provides a high-yielding pathway to carboxylic acids under acidic or basic conditions. 2'-Chloro-biphenyl-4-carbonitrile is hydrolyzed via refluxing with concentrated hydrochloric acid () or sulfuric acid ().

In a patented approach, 2'-chloro-biphenyl-4-carbonitrile is treated with 6M at 110°C for 8 hours, yielding 2'-chloro-biphenyl-4-carboxylic acid with >90% conversion . The reaction mechanism involves nucleophilic attack by water on the nitrile carbon, facilitated by acid catalysis. While efficient, this method generates stoichiometric amounts of ammonium chloride as a byproduct, complicating purification.

Alkaline hydrolysis using sodium hydroxide () in ethanol-water mixtures offers a milder alternative. However, reaction times extend to 24–48 hours, and yields drop to 70–75% due to incomplete conversion .

Saponification of Oxazoline-Protected Intermediates

Oxazoline derivatives serve as protected forms of carboxylic acids, enabling compatibility with harsh reaction conditions. A patent by details the saponification of 2-(2'-chlorobiphenyl-4-yl)-4,4-dimethyloxazoline under pressurized hydrochloric acid.

The oxazoline intermediate is refluxed with 24% aqueous in toluene at 120°C for 6 hours, achieving 85–90% yield . The inert solvent (toluene) prevents acid-catalyzed degradation of the biphenyl backbone. This method is advantageous for substrates sensitive to oxidation, though the oxazoline synthesis itself adds synthetic steps.

Catalytic Oxidation of 4-(2'-Chlorophenyl)toluene

Transition-metal-catalyzed oxidation of alkylaromatics is a scalable industrial method. Cobalt(II) acetate () and manganese(II) acetate () in acetic acid effectively oxidize 4-(2'-chlorophenyl)toluene to this compound under oxygen pressure.

In a optimized protocol, a mixture of , , and hydrobromic acid () in acetic acid is heated to 180°C under 15 atm oxygen . The substrate is fed gradually to control exothermicity, yielding 90% product after 3 hours . This method’s high efficiency and minimal byproducts make it suitable for bulk production, though catalyst recovery remains a challenge.

Comparative Analysis of Preparation Methods

| Method | Reagents/Catalysts | Temperature | Time (h) | Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh), NaCO | 80°C | 12–24 | 60–75 | Functional group tolerance |

| Methyl Oxidation | KMnO, HO | 70–90°C | 12–24 | 70–85 | Straightforward starting materials |

| Nitrile Hydrolysis | HCl, HSO | 110°C | 8–48 | 70–90 | High conversion rates |

| Oxazoline Saponification | HCl, toluene | 120°C | 6 | 85–90 | Protection-deprotection strategy |

| Catalytic Oxidation | Co(OAc), Mn(OAc) | 180°C | 3 | 90 | Industrial scalability |

化学反応の分析

Types of Reactions: 2’-Chloro-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The carboxylic acid group can be oxidized to form different derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of biphenyl derivatives with different substituents.

Oxidation: Formation of biphenyl-4-carboxylic acid derivatives.

Reduction: Formation of biphenyl-4-methanol or biphenyl-4-aldehyde.

科学的研究の応用

Chemistry

2'-Chloro-biphenyl-4-carboxylic acid serves as a building block in organic synthesis. It can undergo various chemical reactions:

- Oxidation : Can be oxidized to yield carboxylic acid derivatives.

- Reduction : Functional groups can be modified through reduction reactions.

- Substitution : Chlorine can be replaced with other functional groups via nucleophilic substitution.

Biology

The compound has notable applications in biological research:

- Enzyme Inhibition Studies : It is used to investigate the inhibition of specific enzymes, providing insights into metabolic pathways.

- Protein-Ligand Interaction Studies : The compound aids in understanding how it interacts with proteins, which is crucial for drug design.

Medicine

Research into the therapeutic effects of this compound has shown promise in several areas:

-

Anticancer Properties : Studies indicate that it may induce apoptosis in various cancer cell lines, including lung carcinoma cells (A549). The mechanism involves oxidative stress leading to increased lactate dehydrogenase activity, indicating cytotoxicity.

Cell Line IC50 (µM) Observations A549 15 Induces apoptosis COLO201 10 High sensitivity to treatment -

Antimicrobial Activity : Similar compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values vary based on structural modifications.

Microorganism MIC (mg/mL) MBC (mg/mL) Staphylococcus aureus 0.069 - 0.139 8.925 - 17.85 Escherichia coli 0.069 - 0.139 8.925 - 17.85

Case Studies

Several key studies have highlighted the efficacy and safety of this compound:

- Antibacterial Activity Study : Research demonstrated that biphenyl carboxylic acids exhibited broad-spectrum antibacterial activity, particularly against resistant strains.

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects on cancer cell lines, revealing that modifications at the carboxylic acid position could enhance apoptosis.

- Mechanistic Insights into Cancer Treatment : Investigations into how these compounds affect cellular pathways related to inflammation and cancer progression suggest potential therapeutic applications.

作用機序

The mechanism of action of 2’-Chloro-biphenyl-4-carboxylic acid involves its interaction with various molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with target molecules. These interactions influence its biological activity and effectiveness in different applications .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 2'-chloro-biphenyl-4-carboxylic acid with other biphenylcarboxylic acid derivatives, focusing on substituent effects, molecular properties, and applications.

Positional Isomers and Halogen-Substituted Derivatives

Key Observations :

- Substituent Position : The position of the chlorine atom (2' vs. 3' vs. 4') significantly alters steric and electronic interactions. For example, 2'-chloro substitution in the target compound enhances binding affinity in SCAP antagonist design compared to 3'- or 4'-substituted analogs .

Multi-Substituted Derivatives

生物活性

2'-Chloro-biphenyl-4-carboxylic acid (CBCA) is an organic compound with the molecular formula C13H9ClO2. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules. The following sections will delve into its biological activity, mechanisms of action, and relevant case studies.

CBCA exhibits its biological effects primarily through its interaction with cellular components, notably proteins and enzymes. One of the significant mechanisms identified is the inhibition of tubulin polymerization , which is crucial for microtubule formation and stability. This inhibition can lead to cytotoxic effects in various cancer cell lines, including HeLa and MCF-7 cells, where it has demonstrated an IC50 value of approximately 4 µM.

Cellular Effects

Research indicates that CBCA induces cytotoxicity in different cell types. The compound has been shown to affect cell viability and proliferation, particularly in tumor cells. The cytotoxic effects are dose-dependent, with higher concentrations leading to increased cell death. In laboratory studies, CBCA's effects on cellular processes have been profound, influencing apoptosis pathways and potentially offering therapeutic avenues in cancer treatment.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of CBCA suggests that it undergoes various metabolic pathways within biological systems. It interacts with enzymes that facilitate its metabolism and clearance from the body. Understanding these pathways is crucial for evaluating its therapeutic potential and safety in clinical applications.

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study investigating the effects of CBCA on HeLa and MCF-7 cells demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell growth at low concentrations. This suggests potential applications in targeted cancer therapies.

- Interaction with Tubulin : CBCA's ability to bind to tubulin was highlighted in proteomics research, where it was shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of established chemotherapeutic agents.

- Comparative Analysis with Other Compounds : In comparative studies with other biphenyl derivatives, CBCA exhibited distinct biological activities, suggesting that structural modifications can significantly influence its efficacy as a therapeutic agent .

Dosage Effects

The effects of CBCA vary significantly based on dosage:

- Low Doses : Minimal toxicity observed; potential for therapeutic applications.

- High Doses : Induction of significant cytotoxicity; adverse effects noted in animal models.

Tables Summarizing Key Data

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C13H9ClO2 |

| IC50 (HeLa Cells) | ~4 µM |

| Mechanism of Action | Inhibition of tubulin polymerization |

| Targeted Cell Lines | HeLa, MCF-7 |

| Dosage Effects | Dose-dependent cytotoxicity |

| Study Focus | Findings |

|---|---|

| Cytotoxicity | Significant in HeLa and MCF-7 cells |

| Binding Interactions | Disruption of microtubule dynamics |

| Pharmacokinetics | Involves various metabolic pathways |

Q & A

Q. What established synthetic routes are available for 2'-Chloro-biphenyl-4-carboxylic acid, and what critical parameters influence reaction yield?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) to couple chlorophenyl boronic acids with halogenated benzoic acid derivatives. Key parameters include:

- Catalyst loading : Optimal Pd catalyst concentrations (0.5–2 mol%) to minimize side reactions.

- Temperature : Reactions often proceed at 80–100°C in polar aprotic solvents (e.g., DMF or THF).

- Oxidation : Post-coupling oxidation steps using KMnO₄ or CrO₃ to convert intermediates to carboxylic acids.

Yield improvements require strict control of moisture and oxygen levels .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : NMR (DMSO-d₆) shows aromatic protons at δ 7.2–8.1 ppm, with distinct splitting patterns due to chloro and carboxyl substituents. NMR confirms the carboxyl carbon at ~170 ppm.

- IR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch) and 750–800 cm⁻¹ (C-Cl stretch).

- Mass Spectrometry : ESI-MS typically displays [M-H]⁻ peaks at m/z 232.02 (calculated for C₁₃H₉ClO₂).

Cross-validation with high-resolution mass spectrometry (HRMS) is recommended for structural confirmation .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (60:40) + 0.1% formic acid.

- Melting Point : Compare observed mp (e.g., 210–215°C) with literature values to detect impurities.

- Elemental Analysis : Verify %C, %H, and %Cl match theoretical values (C₁₃H₉ClO₂: C 67.11%, H 3.90%, Cl 15.24%).

Purity discrepancies should be resolved using orthogonal methods (e.g., TLC and NMR) .

Advanced Research Questions

Q. How can Pd-catalyzed coupling reactions be optimized to enhance selectivity for this compound?

- Methodological Answer :

- Ligand Screening : Test phosphine ligands (e.g., SPhos, XPhos) to improve regioselectivity.

- Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) to minimize byproduct formation.

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 mins vs. 12–24 hrs) while maintaining yield (>85%).

Monitor reaction progress via LC-MS to identify intermediates and optimize quenching conditions .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) for this compound?

- Methodological Answer :

- Database Cross-Validation : Compare data from PubChem (MP: 210–215°C) and DSSTox (MP: 208–212°C) to identify outliers.

- Recrystallization Studies : Test solvents (e.g., ethanol/water mixtures) to isolate polymorphs or hydrate forms.

- Dynamic Light Scattering (DLS) : Assess particle size distribution in suspension to explain solubility variations.

Contradictions often arise from impurities or unaccounted hydration states; X-ray crystallography provides definitive confirmation .

Q. What computational approaches are suitable for predicting the reactivity of this compound in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Molecular Docking : Use AutoDock Vina to simulate binding to enzyme targets (e.g., COX-2 or cytochrome P450).

- ADMET Prediction : Tools like SwissADME estimate bioavailability and metabolic stability based on logP (~2.5) and PSA (~40 Ų).

Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Assay Standardization : Use identical buffer conditions (pH 7.4, 25°C) and enzyme concentrations (e.g., 10 nM).

- Positive Controls : Compare inhibition rates against known inhibitors (e.g., ibuprofen for COX enzymes).

- Dose-Response Curves : Generate IC₅₀ values across 3–5 independent replicates to assess reproducibility.

Conflicting results may stem from assay interference (e.g., solvent DMSO >1% v/v) or enzyme source variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。